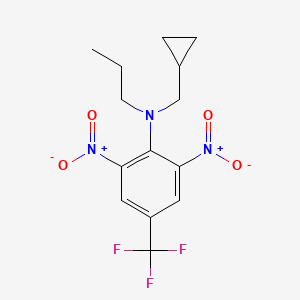
Profluralin
Overview
Description
Profluralin is a broad-spectrum pre-emergence herbicide that is extensively used for weed control due to its broad spectrum of function, chemical stability, efficiency of the action, and relatively low direct toxicity . It is used for preemergence control of annual grasses and small-seeded broadleaf weeds, especially in cotton, soybeans, and peanuts .
Molecular Structure Analysis
Profluralin has the molecular formula C14H16F3N3O4 and a molecular weight of 347.2897 . The IUPAC name for Profluralin is N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline .Chemical Reactions Analysis
Profluralin undergoes reduction processes that have an irreversible and adsorption-like character, possibly as a consequence of the reduction of nitro groups of profluralin .Physical And Chemical Properties Analysis
Profluralin has low water solubility and high log Kow and Koc values, indicating the compound’s tendency to adsorb to soil organic matter and suggesting its potential ability to bioaccumulate in living organisms .Scientific Research Applications
Environmental Analysis
Profluralin is analyzed in environmental samples such as water and soils using techniques like cyclic voltammetry, square-wave voltammetry, and square-wave adsorptive stripping voltammetry. This application is crucial for monitoring the presence and concentration of Profluralin in the environment, assessing its potential impact, and ensuring compliance with environmental regulations .
DNA Interaction Studies
Research has been conducted on the interaction between Profluralin and double-stranded DNA. Understanding this interaction is important for evaluating the potential genotoxic effects of Profluralin and its implications for human health and safety .
Metabolism Research
Studies on the metabolism of Profluralin in organisms, such as rats, help to understand how this compound is processed biologically. Identifying metabolites can provide insights into the toxicity, bioaccumulation, and elimination pathways of Profluralin .
Mechanism of Action
Target of Action
Profluralin, a dinitroaniline herbicide, primarily targets tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and growth in plants. The interaction of profluralin with these proteins inhibits the normal growth of plants . Additionally, profluralin has been found to form a complex with double-stranded DNA by electrostatic binding .
Mode of Action
Profluralin acts specifically on tubulin proteins, inhibiting the growth of shoots and roots in plants . It forms a complex with DNA through electrostatic binding . This interaction is spontaneous and favorable, as confirmed by the values of Gibbs free energy .
Biochemical Pathways
The primary biochemical pathway affected by profluralin involves the inhibition of tubulin proteins, which disrupts the formation of microtubules . This disruption prevents normal cell division and growth in plants, leading to their death .
Pharmacokinetics
It has been found that profluralin can be metabolized in vitro by rat liver microsomes . More research is needed to fully understand the ADME properties of profluralin and their impact on its bioavailability.
Result of Action
The primary result of profluralin’s action is the inhibition of plant growth. By targeting tubulin proteins and disrupting microtubule formation, profluralin prevents normal cell division and growth in plants . This leads to the death of the plant, making profluralin effective for weed control . Additionally, profluralin’s interaction with DNA could potentially have other molecular and cellular effects .
Action Environment
The action, efficacy, and stability of profluralin can be influenced by various environmental factors. For instance, profluralin is used as a pre-emergence herbicide, and its effectiveness can be affected by the timing of application relative to the lifecycle of the weeds . Additionally, the decomposition of profluralin occurs in soil, water, and by microorganisms , which suggests that environmental conditions such as soil type, moisture levels, and microbial activity could influence its action and stability
Safety and Hazards
Future Directions
While Profluralin is currently used extensively in agriculture, there is a need for more research to evaluate the molecular mechanisms of action of these herbicides in the animal cell and on biological functions at multiple levels, from organisms to communities, including the effects of commercial formulations .
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-2-5-18(8-9-3-4-9)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQAKZNYJEWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044559 | |
| Record name | Profluralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange solid; mp = 32.1-32.5 deg C; [HSDB] Light orange solid; mp = 33-36 deg C; [MSDSonline] | |
| Record name | Profluralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
O.1 PPM IN WATER AT 27 °C; GREATER THAN 1 G/G OF ACETONE, GREATER THAN 1 G/G OF XYLENE, ETHANOL, ULTRACENE, SINCLAIR 90, N-HEXANE, AROMATIC AND ALIPHATIC HYDROCARBONS, KETONES; GREATER THAN 1 G/3 G OF LOWER ALCOHOLS, Readily soluble in most organic solvents, In water = 0.1 mg/L at 20 °C | |
| Record name | PROFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.38 at 20 °C | |
| Record name | PROFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000069 [mmHg], 6.3X10-5 mm Hg at 20 °C | |
| Record name | Profluralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CGA-10832 (AT 1X10-6 MOLAR) INHIBITED CYCLIC PHOTOPHOSPHORYLATION OF ISOLATED PEA CHLOROPLASTS AND DECR STATE-3 RESPIRATION OF BOTH ISOLATED BEAN HYPOCOTYLS AND RAT LIVER MITOCHONDRIA., CGA 10832 PARTIALLY INHIBITED THE PHOTOSYNTHESIS (MEASURED BY OXYGEN EVOLUTION) OF SPINACH LEAF DISCS. | |
| Record name | PROFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Profluralin | |
Color/Form |
Yellow-orange crystals | |
CAS RN |
26399-36-0 | |
| Record name | Profluralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26399-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Profluralin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026399360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profluralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Profluralin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROFLURALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36W2L722UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
32.1 to 32.5 °C | |
| Record name | PROFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does profluralin exert its herbicidal activity?
A1: Profluralin disrupts cell division in susceptible plants. It acts by binding to plant tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for various cellular processes, including mitosis (cell division). By inhibiting microtubule formation, profluralin disrupts cell division, ultimately leading to plant death. []
Q2: Which plant species are most susceptible to profluralin?
A2: Profluralin primarily targets annual grasses and some broadleaf weeds. Research shows effective control of johnsongrass from rhizomes, [] large crabgrass, [] and white campion. []
Q3: Does profluralin affect established plants?
A3: Profluralin is primarily effective as a pre-emergence herbicide, targeting germinating seeds and developing seedlings. [, , ] Its effect on established plants is limited.
Q4: What is the molecular formula and weight of profluralin?
A4: Profluralin has the molecular formula C13H16F3N3O4 and a molecular weight of 331.28 g/mol. []
Q5: How does temperature affect the persistence of profluralin in soil?
A5: Research shows that profluralin degradation increases with increasing temperatures. [, ] Higher temperatures can enhance volatilization and microbial activity, leading to faster breakdown. [, ]
Q6: Does soil moisture influence profluralin persistence?
A6: Yes, soil moisture significantly affects profluralin persistence. Flooding increases its dissipation rate compared to drier conditions. [] This could be due to enhanced anaerobic degradation pathways in flooded soils. []
Q7: How does the structure of profluralin relate to its herbicidal activity?
A7: The dinitroaniline group in profluralin plays a crucial role in its herbicidal activity by interacting with tubulin. [] Modifications to this group or other parts of the molecule can alter its potency and selectivity. []
Q8: How is profluralin typically formulated for agricultural use?
A8: Profluralin is commonly formulated as an emulsifiable concentrate (EC) for application to soil. [, ]
Q9: Is profluralin absorbed by plants through vapor activity?
A9: Yes, research indicates that profluralin can be absorbed as a vapor by both roots and shoots of germinating plants, although root uptake is more dominant. [] This highlights the importance of proper incorporation to minimize vapor losses.
Q10: Has profluralin shown activity against other organisms besides plants?
A10: Interestingly, profluralin has demonstrated in vitro anticryptosporidial activity. [] It inhibited the growth of Cryptosporidium parvum, a parasite that causes cryptosporidiosis, a diarrheal disease. []
Q11: Are there known cases of weed resistance to profluralin?
A11: While not extensively documented for profluralin specifically, resistance to dinitroaniline herbicides is a growing concern. Mutations in the tubulin protein can confer resistance to these herbicides. []
Q12: What is the general safety profile of profluralin?
A12: As with any pesticide, profluralin should be handled and applied according to label instructions. While it is generally considered safe for mammals, excessive exposure should be avoided.
Q13: What analytical methods are used to determine profluralin residues?
A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for quantifying profluralin residues in various matrices, including soil, water, and crops. [, ]
Q14: How does profluralin degrade in the environment?
A14: Profluralin degradation in the environment occurs through various processes, including photodegradation (breakdown by sunlight), microbial degradation, and chemical degradation. [, , ]
Q15: Does profluralin pose any risks to non-target organisms?
A15: Like most pesticides, profluralin can have unintended consequences on non-target organisms. Research suggests the potential for negative impacts on soil microbial communities and aquatic organisms. [, ]
Q16: Are there alternative weed control methods to using profluralin?
A16: Yes, Integrated Weed Management (IWM) strategies offer alternatives and complements to chemical control. These include cultural practices like crop rotation and mechanical methods like tillage. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



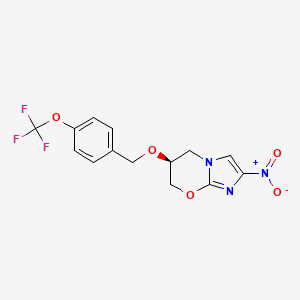

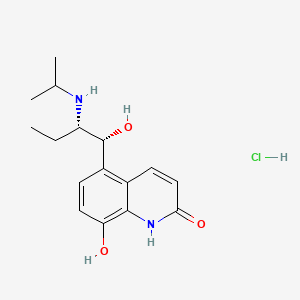
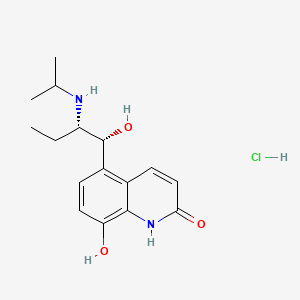
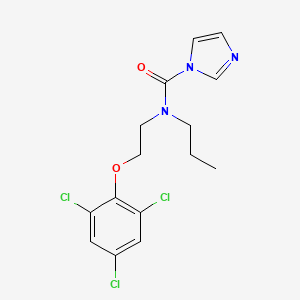
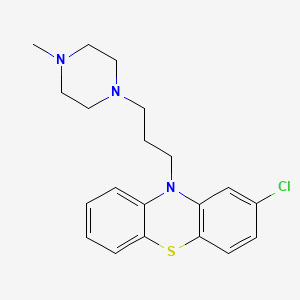
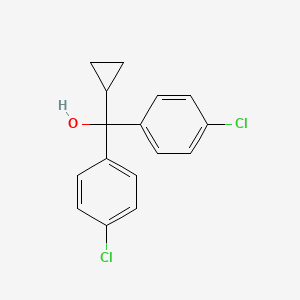
![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)


![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)
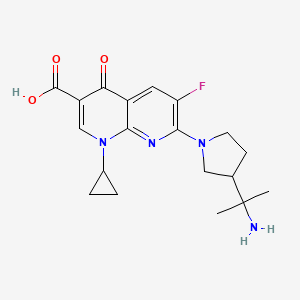
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)